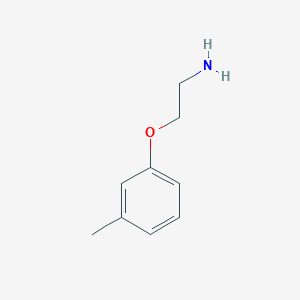

2-(3-Methylphenoxy)ethanamine

Overview

Description

2-(3-Methylphenoxy)ethanamine is an organic compound belonging to the amine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Methylphenoxy)ethanamine typically involves the reaction of m-cresol with ethylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out at elevated temperatures, usually between 95-100°C . The process involves the following steps:

- Adding a potassium hydroxide solution into a reaction container and stirring.

- Adding m-cresol and heating the mixture to 95-100°C.

- Adding ethylene oxide dropwise while maintaining the temperature.

- After the reaction is complete, the product is purified by distillation or recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-pressure reaction vessels and continuous flow reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)ethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted phenoxyethanamines.

Scientific Research Applications

2-(3-Methylphenoxy)ethanamine has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems and its ability to bind to various receptors.

Medicine: Investigated for its potential therapeutic applications, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors in the body, influencing cellular signaling pathways. This binding can lead to changes in cellular function and physiological responses.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-Methylphenoxy)ethanamine

- 2-(3,5-Dimethylphenoxy)ethanamine

- 2-(2-Methoxyphenoxy)ethanamine

Uniqueness

2-(3-Methylphenoxy)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a unique binding affinity to certain receptors, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

2-(3-Methylphenoxy)ethanamine, a compound belonging to the phenethylamine class, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 301357-87-9

This compound features a phenoxy group attached to an ethanamine backbone, which is significant for its biological interactions.

This compound acts primarily through its interaction with various receptors and enzymes in biological systems. It is hypothesized to function as a ligand that modulates the activity of specific molecular targets, leading to alterations in cellular signaling pathways and gene expression. The precise mechanisms remain under investigation, but preliminary studies suggest potential interactions with neurotransmitter systems.

Anti-Tumor and Anti-Inflammatory Effects

Research indicates that this compound may exhibit anti-tumor and anti-inflammatory properties. A study highlighted its ability to inhibit the proliferation of certain cancer cell lines, suggesting a role in cancer therapy development. Additionally, it has shown promise in reducing inflammation in various models, which could have implications for treating inflammatory diseases.

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages. This effect indicates its potential utility in managing conditions like osteoporosis by inhibiting osteoclast differentiation and activity .

Pharmacological Profiles

A comparative analysis with structurally related compounds such as Atomoxetine reveals that while both share similar core structures, variations in substituents significantly influence their pharmacological profiles. Atomoxetine is primarily known for its use in treating ADHD through selective norepinephrine reuptake inhibition, whereas this compound's effects are still being elucidated.

Case Study Analysis

A notable case study involved patients treated with derivatives of this compound for chronic pain management. The outcomes indicated significant reductions in pain scores alongside minimal adverse effects, supporting further exploration into its therapeutic applications. These findings align with the broader trend of utilizing phenethylamines in pain modulation .

Summary of Findings

| Biological Activity | Findings |

|---|---|

| Anti-Tumor Effects | Inhibits proliferation in cancer cell lines; potential for cancer therapy |

| Anti-Inflammatory Effects | Reduces inflammation; potential applications in inflammatory diseases |

| Osteoclast Inhibition | Inhibits osteoclast differentiation; potential for osteoporosis treatment |

| Pain Management | Significant pain relief reported in case studies with minimal side effects |

Properties

IUPAC Name |

2-(3-methylphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8-3-2-4-9(7-8)11-6-5-10/h2-4,7H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGGVZLIHUYNMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368934 | |

| Record name | 2-(3-methylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6487-99-6 | |

| Record name | 2-(3-Methylphenoxy)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6487-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-methylphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.